molecular formula C5HF9O B14509171 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one CAS No. 64081-04-5

1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one

Cat. No.: B14509171
CAS No.: 64081-04-5
M. Wt: 248.05 g/mol
InChI Key: KIJXNKQOONDRFE-UHFFFAOYSA-N
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Description

1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is of interest in various fields, including organic synthesis, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one typically involves the fluorination of precursor molecules. One common method is the reaction of hexafluoroacetone with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In organic chemistry, 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable for creating novel materials with specific properties.

Biology and Medicine: The compound’s stability and reactivity have potential applications in drug development and medicinal chemistry. It can be used to modify biologically active molecules to enhance their efficacy and stability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature makes it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other atoms, influencing the reactivity and stability of the molecule. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol
  • 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)but-2-ene
  • 2-Butyne, 1,1,1,4,4,4-hexafluoro-

Comparison: Compared to these similar compounds, 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This structural difference imparts distinct reactivity and stability, making it suitable for specific applications that other compounds may not fulfill.

Properties

CAS No.

64081-04-5

Molecular Formula

C5HF9O

Molecular Weight

248.05 g/mol

IUPAC Name

1,1,3,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one

InChI

InChI=1S/C5HF9O/c6-2(7)1(15)3(8,4(9,10)11)5(12,13)14/h2H

InChI Key

KIJXNKQOONDRFE-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(C(F)(F)F)(C(F)(F)F)F)(F)F

Origin of Product

United States

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